(2-Fluorophenyl)cyanamide
Description
Significance of Substituted Cyanamides in Organic Synthesis and Chemical Biology
Substituted cyanamides are a versatile class of organic compounds characterized by a cyanamide (B42294) functional group (-NCN) attached to one or two organic substituents. ontosight.ai This unique nitrogen-carbon-nitrogen connectivity imparts a dual reactivity, with a nucleophilic amino nitrogen and an electrophilic nitrile unit. nih.gov This duality makes them valuable building blocks in organic synthesis. wikipedia.orgthieme-connect.com
In recent years, the use of substituted cyanamides has expanded significantly. nih.gov They serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and heterocycles. thieme-connect.comias.ac.in For instance, they are precursors for creating guanidines, amidines, ureas, and thioureas, which are functional groups present in numerous pharmaceuticals. wikipedia.orgnih.gov The cyanamide moiety itself is found in various bioactive compounds and is explored for applications in pharmaceuticals and agrochemicals. ontosight.aiias.ac.in Furthermore, their ability to participate in cycloaddition reactions and their unique coordination chemistry have broadened their applications in synthetic chemistry. nih.govias.ac.in
Overview of Aryl Cyanamides as Versatile Synthons
Aryl cyanamides, a subclass of substituted cyanamides where at least one substituent is an aryl group, are particularly important as versatile synthons (synthetic building blocks). nih.govresearchgate.net The extensive π-conjugation between the cyanamide group and the phenyl ring creates an energetically favorable system. researchgate.net They are key precursors in the construction of diverse heterocyclic compounds through multicomponent reactions. researchgate.net
The synthesis of unsymmetrical aryl/alkyl and diaryl cyanamides, especially those with electron-deficient aryl groups, has been a focus of methodological development, such as palladium-catalyzed arylation reactions. nih.gov These methods allow for the creation of a wide range of N-aryl cyanamides. Aryl cyanamides are instrumental in synthesizing various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. wikipedia.orgopenmedicinalchemistryjournal.com For example, they can be used to produce 2-aminobenzimidazoles and 2-aminothiazoles. wikipedia.org The reactivity of the cyanamide group allows it to act as either an electrophile or a nucleophile, enabling its use in diverse chemical transformations. wikipedia.org
Specific Research Context of (2-Fluorophenyl)cyanamide within Fluorinated Organic Molecules
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological and physicochemical properties. tandfonline.com Fluorine, being the most electronegative element and having a small van der Waals radius, can profoundly alter a molecule's characteristics without drastically changing its size. acs.orgtandfonline.com The strategic placement of fluorine can improve metabolic stability, modulate basicity (pKa), increase binding affinity to target proteins, and enhance membrane permeation. bohrium.comtandfonline.com
This compound fits within the research context of developing novel fluorinated compounds for potential applications in drug discovery and materials science. acs.orgontosight.ai The 2-fluoro substitution on the phenyl ring is expected to influence the molecule's conformational preferences and electronic distribution, which can be critical for its interaction with biological targets. bohrium.com Research into fluorinated aryl compounds is driven by the high prevalence of the C-F bond in pharmaceuticals, with aryl-fluorine containing drugs representing the largest family of fluoro-pharmaceuticals. acs.org The synthesis and reactions of compounds like this compound are explored to create new chemical entities with potentially improved biological activity profiles, leveraging the unique properties imparted by the fluorine atom. openmedicinalchemistryjournal.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOFCSYNFPLDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712370 | |
| Record name | (2-Fluorophenyl)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71232-23-0 | |
| Record name | (2-Fluorophenyl)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Fluorophenyl Cyanamide and Analogous Fluorinated Aryl Cyanamides
Established Synthetic Routes for Cyanamide (B42294) Functionality
The construction of the N-CN bond is the central challenge in cyanamide synthesis. Over the years, several strategies have been developed, ranging from classical methods to modern, more sustainable approaches.
The most prevalent and historically significant method for preparing substituted cyanamides is the electrophilic N-cyanation of primary and secondary amines. nih.govresearchgate.net This reaction involves the attack of a nucleophilic amine on an electrophilic cyanide source. The classical von Braun reaction, which utilizes cyanogen (B1215507) bromide, is a primary example of this approach, though its use is hampered by the reagent's high toxicity. acs.org
The acute toxicity and hazardous nature of cyanogen bromide (BrCN) have spurred the development of safer, alternative cyanating agents. nih.govacs.orgnih.gov These modern reagents aim to provide the electrophilic "[CN]+" synthon with improved handling characteristics and operational safety. A notable example is 1-cyano-1,2-benziodoxol-3-(1H)-one (CBX), a stable and less-toxic crystalline solid that efficiently cyanates a wide variety of primary and secondary amines under mild conditions. nih.govresearchgate.net Other alternatives include 2-cyanopyridazin-3(2H)-one, cyanobenzimidazole, 1-cyanoimidazole, and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which have found application as effective electrophilic cyanation reagents. nih.govcardiff.ac.uk Trichloroacetonitrile (B146778) has also been introduced as a less toxic cyano source. cardiff.ac.uk
| Cyanating Reagent | Abbreviation | Key Features | References |
|---|---|---|---|
| Cyanogen Bromide | BrCN | Highly effective and inexpensive but acutely toxic and hazardous. | nih.govacs.orgnih.gov |
| 1-Cyano-1,2-benziodoxol-3-(1H)-one | CBX | Stable, crystalline, less-toxic hypervalent iodine reagent; broad substrate scope. | nih.govresearchgate.net |
| N-Cyano-N-phenyl-p-toluenesulfonamide | NCTS | Popular reagent for electrophilic cyanation, particularly in transition-metal-catalyzed reactions. | nih.govcardiff.ac.uk |
| Trichloroacetonitrile | Cl3CCN | Less toxic and safer to handle liquid cyano source. | cardiff.ac.uk |
| Thiocyanoimidazolium salts | - | Effective electrophilic cyanating agents for secondary amines. | nih.gov |
To circumvent the direct handling of toxic cyanating agents like cyanogen halides, methods for their in situ generation have been developed. A prominent strategy involves the oxidation of a stable cyanide source to create a transient, electrophilic cyanating species. For instance, the combination of household bleach (sodium hypochlorite, NaClO) and trimethylsilyl (B98337) cyanide (TMSCN) generates an electrophilic cyanating reagent, likely cyanogen chloride (CNCl), directly in the reaction mixture. nih.govorganic-chemistry.orgcncb.ac.cn This species readily reacts with nucleophilic amines to form disubstituted cyanamides in high yields. organic-chemistry.orgcncb.ac.cn Another operationally simple approach uses inexpensive and commercially available N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) to achieve the cyanation of primary and secondary amines without the need to handle cyanogen halides. acs.orgacs.org
Alternative pathways to cyanamides involve the transformation of related functional groups, such as thioureas and selenoureas. The desulfurization of thioureas is a well-established method for accessing cyanamides. nih.gov This conversion can be mediated by various reagents, including iodine, hypervalent iodine(III) reagents, and transition metal catalysts. nih.govias.ac.in A recently developed method employs iron(III) sulfate (B86663) for the efficient desulfurization of thioureas (formed in situ from isothiocyanates and ammonia) at room temperature, offering a mild and practical approach. ias.ac.in
Analogously, deselenization of selenoureas provides a direct route to cyanamides. nih.gov For example, aryl isoselenocyanates can be converted to the corresponding aryl cyanamides in a one-pot procedure mediated by a recyclable ionic liquid-supported hypervalent iodine reagent. nih.govresearchgate.net This method proceeds through an intermediate selenourea, which is then deselenized to afford the final product. researchgate.net
Oxidative N-cyanation represents a modern strategy for forming the N-CN bond, often involving transition metal catalysis or enzymatic methods. Copper-catalyzed systems have been developed for the cyanation of secondary amines under oxidative coupling conditions, using sources like copper(I) cyanide (CuCN) or azobisisobutyronitrile (AIBN) in the presence of an oxidant like molecular oxygen. nih.gov These reactions proceed through proposed radical pathways or via catalytic cycles involving Cu(I)/Cu(II) species. nih.gov
A particularly innovative approach is the use of enzymes for oxidative cyanation. D-amino acid oxidase has been shown to catalyze the synthesis of primary α-aminonitriles from primary amines and a cyanide source. rsc.org The enzyme oxidizes the amine to an imine intermediate, which is then susceptible to nucleophilic attack by cyanide, demonstrating a green chemistry approach to cyanamide-related structures. rsc.org Furthermore, methods described as oxidative N-cyanation utilize an oxidant like bleach or NCS to activate a cyanide source like TMSCN or Zn(CN)₂, which then cyanates the amine nucleophile. acs.orgorganic-chemistry.orgorganic-chemistry.org
Electrophilic Cyanation of Amines: Historical Perspectives and Modern Developments
Targeted Synthesis of (2-Fluorophenyl)cyanamide
The synthesis of the specific compound this compound (CAS No. 71232-23-0) can be achieved using the general methodologies described above. The primary routes involve the electrophilic cyanation of 2-fluoroaniline (B146934) or the desulfurization of a corresponding thiourea (B124793) precursor.
Electrophilic Cyanation of 2-Fluoroaniline : This is a direct and common approach where 2-fluoroaniline is treated with an electrophilic cyanating agent. The classical method uses cyanogen bromide. guidechem.com While effective, this route requires handling the highly toxic BrCN. Modern, safer alternatives as detailed in section 2.1.1.1 could also be employed.
From 2-Fluorophenyl Isothiocyanate : An alternative route starts from 2-fluorophenyl isothiocyanate. guidechem.com This precursor can be converted to the corresponding thiourea by reaction with ammonia (B1221849), followed by an iron-mediated desulfurization to yield this compound. ias.ac.in This pathway avoids the use of highly toxic cyanating agents.
| Synthetic Route | Starting Material(s) | Key Reagent(s) | General Method Type | References |
|---|---|---|---|---|
| Route 1 | 2-Fluoroaniline | Cyanogen bromide (BrCN) | Electrophilic Cyanation | guidechem.com |
| Route 2 | 2-Fluorophenyl isothiocyanate | 1. Aqueous Ammonia (NH₃) 2. Iron(III) Sulfate (Fe₂(SO₄)₃) | Thiourea formation and Desulfurization | ias.ac.inguidechem.com |
One-Pot Synthesis from Dithiocarbamate (B8719985) Salts using Tetrapropylammonium Tribromide
A highly efficient and straightforward protocol for synthesizing aryl cyanamides involves a one-pot reaction starting from dithiocarbamate salts, which are readily prepared from the corresponding primary amines. nih.govresearchgate.net This method utilizes Tetrapropylammonium Tribromide (TPATB) as a mild, non-toxic, and effective reagent for the crucial desulfurization step. semanticscholar.orgnih.gov The process is noted for its operational simplicity, cost-effectiveness, and high yields, positioning it as a significant advancement over traditional methods that often employ hazardous reagents like cyanogen bromide. semanticscholar.orgcardiff.ac.uk
The synthesis commences with the formation of a dithiocarbamate salt from an amine, such as 2-fluoroaniline. This intermediate is then treated with aqueous ammonia to form a thiourea derivative in situ. The subsequent addition of TPATB facilitates an oxidative desulfurization, yielding the final cyanamide product. semanticscholar.org This one-pot procedure avoids the isolation of intermediates, thereby streamlining the synthetic process and minimizing waste.
Table 1: Synthesis of Fluorinated Aryl Cyanamides via TPATB-mediated Desulfurization
| Entry | Starting Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Fluoroaniline | This compound | 81 |
| 2 | 4-Fluoroaniline | (4-Fluorophenyl)cyanamide | 85 |
| 3 | 2-Chlorophenylamine | (2-Chlorophenyl)cyanamide | 83 |
| 4 | 4-Chlorophenylamine | (4-Chlorophenyl)cyanamide | 88 |
Data sourced from Kuotsu et al., 2017. semanticscholar.org
The synthesis of cyanamides from dithiocarbamates is fundamentally a desulfurization process. researchgate.net In the TPATB-mediated method, the reaction proceeds through key intermediates. Initially, the dithiocarbamate salt, derived from the primary aryl amine, is converted to the corresponding thiourea upon treatment with aqueous ammonia. semanticscholar.org The TPATB then acts as an oxidizing agent, facilitating the removal of sulfur from the thiourea intermediate to form the stable C≡N triple bond of the cyanamide. semanticscholar.orgresearchgate.net This oxidative desulfurization is a critical step in the reaction cascade. researchgate.net While detailed mechanistic studies specifically for TPATB are limited, analogous reactions using reagents like molecular iodine suggest a pathway involving the in situ formation of an isothiocyanate, which then reacts with ammonia to give the thiourea. researchgate.net This thiourea subsequently undergoes another oxidative desulfurization to yield the final cyanamide. researchgate.net The overall transformation involves a double desulfurization strategy. researchgate.net Mechanistic investigations into similar reactions suggest the possibility of a radical pathway, which can be influenced by the choice of reagents and conditions. nih.gov
The efficiency and yield of the one-pot synthesis of this compound and its analogs are sensitive to several reaction parameters. The choice of solvent system is critical; a biphasic system of water and ethyl acetate (B1210297) has been shown to be effective. semanticscholar.org The reaction is typically conducted at room temperature, which contributes to its practicality and favorable green chemistry profile. ias.ac.in The stoichiometry of the reagents, particularly the amount of TPATB and aqueous ammonia, is optimized to ensure complete conversion of the thiourea intermediate. Reaction progress is often monitored using thin-layer chromatography (TLC). researchgate.netrsc.org For fluorinated substrates like 2-fluoroaniline, yields as high as 81% have been achieved under these optimized, mild conditions. semanticscholar.org The reaction demonstrates good tolerance for various substituents on the aromatic ring, although electron-donating groups tend to react more readily than those with electron-withdrawing groups. ias.ac.in
Green Chemistry Principles in Cyanamide Synthesis
The synthesis of fluorinated aryl cyanamides is increasingly being guided by the principles of green chemistry, which advocate for the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.govjddhs.com This paradigm shift is driven by the need for more sustainable and environmentally responsible manufacturing processes in the chemical and pharmaceutical industries. nih.gov
A central tenet of green chemistry is the use of less hazardous chemical syntheses. nih.govnih.gov In the context of cyanamide synthesis, this has led to the development of alternatives to highly toxic reagents like cyanogen bromide and thiophosgene. semanticscholar.orgcardiff.ac.uk The use of TPATB is a prime example of an environmentally benign approach, as it is a mild, non-toxic, and stable reagent. nih.govresearchgate.net Similarly, methods employing molecular iodine or hydrogen peroxide represent greener alternatives. tandfonline.com The adoption of one-pot procedures, which reduce the need for intermediate purification steps, further aligns with green principles by minimizing solvent use and waste generation. nih.govresearchgate.net Conducting reactions in aqueous media or under solvent-free conditions are other strategies being explored to enhance the environmental profile of these syntheses. jddhs.com The absence of heavy metal catalysts in many of these newer methods also contributes to their sustainability. ias.ac.inacs.org
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comjocpr.com Synthetic methods should be designed to maximize atom economy, thereby minimizing waste at a molecular level. nih.govwordpress.com Addition and rearrangement reactions are inherently atom-economical, while substitution and elimination reactions are less so. jk-sci.com
For the synthesis of fluorinated cyanamides, evaluating the atom economy of different routes is crucial for assessing their sustainability. jocpr.com The one-pot synthesis from dithiocarbamates, while efficient in terms of yield and operational simplicity, involves the elimination of sulfur atoms and other molecular fragments, which lowers its theoretical atom economy. nih.gov However, its overall sustainability is enhanced by other factors, such as the use of non-toxic reagents, mild reaction conditions, and reduced waste from fewer purification steps. nih.gov Future research is directed towards developing catalytic cycles and reaction pathways, such as direct C-H functionalization, that can improve the atom economy and overall greenness of fluorinated aryl cyanamide synthesis. acs.orgjk-sci.com
Catalytic Approaches in Aryl Cyanamide Formation
Catalysis is a cornerstone of green chemistry, offering pathways to chemical transformations that are more efficient, selective, and less energy-intensive than stoichiometric reactions. nih.govjddhs.com In the synthesis of aryl cyanamides, catalytic methods are being explored to overcome the limitations of classical approaches. Transition metal catalysis, in particular, has shown significant promise. ias.ac.in
Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the arylation of cyanamides, allowing for the formation of C-N bonds under mild conditions. nih.gov These methods can be applied to a range of aryl halides and pseudohalides, including those with electron-withdrawing and electron-donating groups. nih.gov Iron-mediated processes have also been demonstrated for the synthesis of cyanamides from isothiocyanates, providing a cheaper and more environmentally friendly alternative to precious metal catalysts. ias.ac.in Other transition metals, including copper, nickel, and iridium, have also been employed in catalytic systems for cyanamide synthesis and related cycloaddition reactions. nih.govmdpi.com These catalytic approaches offer significant advantages in terms of efficiency and substrate scope, paving the way for more sustainable and versatile methods for the production of this compound and other valuable aryl cyanamides. acs.org
Table of Mentioned Compounds
| Compound Name |
| This compound |
| 2-Fluoroaniline |
| (4-Fluorophenyl)cyanamide |
| 4-Fluoroaniline |
| (2-Chlorophenyl)cyanamide |
| 2-Chlorophenylamine |
| (4-Chlorophenyl)cyanamide |
| 4-Chlorophenylamine |
| Tetrapropylammonium Tribromide (TPATB) |
| Cyanogen bromide |
| Carbon disulfide |
| Triethylamine |
| Phenyl dithiocarbamic acid salt |
| Aniline (B41778) |
| Phenyl cyanamide |
| 2-Methoxy-phenyl cyanamide |
| N-chlorosuccinimide |
| Zinc cyanide |
| Trimethylsilyl cyanide |
| N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) |
| Azobisisobutyronitrile (AIBN) |
| Isothiocyanates |
| Thioureas |
| Hydrogen peroxide |
| Molecular iodine |
Catalytic Approaches in Aryl Cyanamide Formation
Palladium-Catalyzed Arylation and Cross-Coupling Reactions
Palladium-catalyzed cyanation represents one of the most elegant and widely used methods for preparing benzonitriles from aryl (pseudo)halides. researchgate.net The catalytic cycle generally involves three key steps: the oxidative addition of an aryl halide to a Pd(0) complex, followed by a halide/cyanide exchange (transmetalation), and finally, reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst. researchgate.netresearchgate.net A significant challenge in these reactions is the potential for the palladium catalyst to be deactivated or "poisoned" by excess cyanide ions, which can bind strongly to various intermediates in the catalytic cycle. nih.govresearchgate.net To overcome this, methodologies have been developed that use less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in the reaction mixture. nih.govresearchgate.net The use of well-defined palladium precatalysts, often in the form of palladacycles, also helps to prevent catalyst poisoning during the in situ formation of the active catalytic species. nih.govnih.gov
The substrate scope of palladium-catalyzed cyanation is broad, accommodating a wide range of functional groups on the aryl halide, which is crucial for the synthesis of complex molecules like this compound and its analogs. The reactions tolerate both electron-withdrawing groups (e.g., ketone, aldehyde, nitro) and electron-donating substituents. acs.orgorganic-chemistry.org For fluorinated substrates, the methodology is effective, and nucleophilic aromatic substitution of the fluorine atom is generally not a dominant competing pathway under optimized, mild temperature conditions. acs.org The reaction is applicable to a variety of (hetero)aryl chlorides, bromides, iodides, and triflates. acs.orgorganic-chemistry.orgrsc.org Generally, aryl bromides and iodides are more reactive than the less expensive but more inert aryl chlorides. rsc.orgresearchgate.net However, the development of specialized ligand systems has enabled the efficient cyanation of even challenging aryl chloride substrates at low catalyst loadings. nih.gov
| Aryl Halide Substrate | Cyanide Source | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 2-Fluoro-4-nitrobromobenzene | Zn(CN)₂ | Palladium Precatalyst/XPhos Ligand | Good | acs.org |
| 4-Chlorobenzonitrile | K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalyst P1/Ligand L1 | 97% | nih.gov |
| Ethyl 4-bromobenzoate | Zn(CN)₂ | Palladium Precatalyst/t-BuXPhos Ligand | High | organic-chemistry.org |
| 4-Bromoacetophenone | Zn(CN)₂ | Palladium Precatalyst/XPhos Ligand | Good | acs.org |
| 3-Bromopyridine (Heterocycle) | K₄[Fe(CN)₆] | Pd/ZnO Nanoparticles | Good | rsc.org |
The choice of ligand is critical to the success and efficiency of palladium-catalyzed cyanation reactions. Bulky and electron-rich phosphine (B1218219) ligands are particularly effective. rsc.org These ligands stabilize the palladium center, promote the oxidative addition step, and, crucially, facilitate the rate-determining reductive elimination step to form the C-CN bond. rsc.orgacs.org The steric bulk of the ligand can also prevent the displacement of the ligand by cyanide, thereby protecting the catalyst from deactivation. acs.org Ligands such as XPhos and its derivatives (e.g., t-BuXPhos) have proven to be highly effective in forming active palladacycle precatalysts that lead to high conversions and yields. rsc.orgacs.orgnih.gov In some cases, the choice of ligand can be tailored to the electronic properties of the substrate; for instance, larger ligands may allow for more facile reductive elimination for electron-deficient aryl halides. nih.gov The selection of the palladium precursor is also important, with palladacycle precatalysts often showing superior performance compared to more common sources like Pd(OAc)₂ or Pd₂(dba)₃, as they efficiently generate the active catalyst in situ without being poisoned by cyanide. nih.gov
| Ligand | Palladium Source | Substrate | Observations | Reference |
|---|---|---|---|---|
| tBuXPhos | Pd₂(dba)₃ | Bromobenzene | Full conversion, 55% yield. Effective for arylation. | nih.gov |
| XPhos, BrettPhos, XantPhos | Pd₂(dba)₃ | Bromobenzene | Incomplete conversion, only trace product. Less effective. | nih.gov |
| tert-butyl phosphine (in t-BuXPhos) | Palladium Precatalyst | Aryl Halide | Prevents ligand displacement by cyanide, allowing efficient cross-coupling. | acs.org |
| Dicyclohexyl- or Adamantyl-XPhos | Palladium Precatalyst | Aryl Halide | Resulted in no reaction, highlighting the importance of specific steric properties. | acs.org |
| CM-phos | Pd(OAc)₂ | Aryl Chlorides | High yields (74-97%) in acetonitrile (B52724)/water. | blogspot.com |
Copper-Mediated Radical Cyanation Pathways
As an alternative to palladium-catalyzed processes, copper-catalyzed radical cyanation provides a distinct and powerful method for constructing C–CN bonds. snnu.edu.cn These reactions typically proceed through a radical relay mechanism. snnu.edu.cnacs.org An aryl radical is first generated from a suitable precursor, such as an aryldiazonium salt or an aryl iodide, often under mild conditions. nih.gov This highly reactive aryl radical is then captured by a copper(II)-cyanide species, which is formed from a copper(I) precatalyst. acs.orgnih.gov This step forms an intermediate that subsequently collapses to yield the final aryl nitrile product and regenerates the active copper catalyst. acs.org This approach is particularly valuable as it operates under different mechanistic principles than cross-coupling reactions, sometimes allowing for unique reactivity. snnu.edu.cn Dual catalysis systems, combining photoredox and copper catalysis, have been developed to generate the necessary radical intermediates under visible light irradiation, offering a green and efficient pathway to various nitrile compounds. digitellinc.com
Utilization of N-Cyano Sulfonyl Transfer Reagents (e.g., NCTS)
To address the high toxicity of traditional cyanide sources (e.g., KCN, NaCN, Zn(CN)₂), significant research has focused on developing safer and easier-to-handle cyanating agents. nih.govresearchgate.net N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a superior electrophilic cyanating reagent. nih.gov NCTS is a bench-stable, crystalline solid that can be prepared without the use of toxic cyanogen halides. researchgate.net In transition-metal-catalyzed reactions, NCTS serves as an effective source of an electrophilic "CN⁺" synthon. researchgate.net It has been successfully employed in palladium-catalyzed cyanation reactions of aryl halides and arenediazonium salts, providing good to excellent yields of aryl nitriles under mild conditions. rsc.orgresearchgate.net The use of NCTS avoids the handling of hazardous metal cyanides and produces an environmentally benign sulfonamide byproduct. researchgate.net This methodology has proven to have a wide substrate scope and high functional group tolerance, making it a practical and attractive alternative for the synthesis of fluorinated aryl cyanamides and other valuable nitrile-containing molecules. researchgate.netresearchgate.net
Reactivity and Mechanistic Investigations of 2 Fluorophenyl Cyanamide in Organic Transformations
General Reactivity Patterns of Aryl Cyanamides
Aryl cyanamides, including (2-Fluorophenyl)cyanamide, exhibit a characteristic dual reactivity profile, enabling them to act as both nucleophiles and electrophiles. This versatility is central to their application in a wide array of chemical reactions.
Nucleophilic and Electrophilic Dual Nature of the Cyanamide (B42294) Moiety
The cyanamide functional group (-N-C≡N) is the cornerstone of the reactivity of aryl cyanamides. This moiety possesses both a nucleophilic nitrogen atom and an electrophilic carbon atom within the nitrile group. nih.gov The lone pair of electrons on the amino nitrogen atom imparts nucleophilic character, allowing it to attack electron-deficient centers. Conversely, the carbon atom of the nitrile group is susceptible to nucleophilic attack, rendering it electrophilic. This dual nature allows aryl cyanamides to participate in a diverse range of reactions, acting as versatile building blocks in organic synthesis. nih.govresearcher.life The presence of the fluorine atom in the ortho position of the phenyl ring in this compound can further modulate this reactivity through inductive and mesomeric effects.
Participation in C-N Bond Forming Reactions
The inherent reactivity of the cyanamide group makes aryl cyanamides valuable reagents in carbon-nitrogen (C-N) bond forming reactions. These reactions are fundamental in the synthesis of a vast number of biologically active molecules and functional materials. Aryl cyanamides can serve as nitrogen sources in various coupling reactions, leading to the formation of diverse nitrogen-containing compounds. alfa-chemistry.comresearchgate.net The ability of the cyanamide moiety to be transformed into other nitrogen-containing functional groups further enhances its synthetic utility. alfa-chemistry.com
Applications in Heterocyclic Synthesis
The unique reactivity of aryl cyanamides has been harnessed in the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.
Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)
Among the most powerful applications of aryl cyanamides is their participation in cycloaddition reactions, particularly metal-catalyzed [2+2+2] cycloadditions. researchgate.net These reactions provide an atom-economical route to construct six-membered rings, such as pyridines, from simple acyclic precursors.
A significant application of this methodology is the synthesis of 2-aminopyridines through the cocyclization of diynes with cyanamides. nih.gov This transformation is often catalyzed by transition metals such as iron or ruthenium. The reaction proceeds by bringing together two alkyne units from the diyne and the nitrile moiety of the cyanamide to form the pyridine (B92270) ring. The use of this compound in such reactions would be expected to yield 2-amino-pyridines bearing a (2-fluorophenyl)amino substituent. The efficiency and selectivity of these reactions are often influenced by the nature of the catalyst, the substituents on the diyne, and the electronic properties of the aryl cyanamide.
| Diyne Reactant | Cyanamide Reactant | Catalyst | Product | Yield (%) |
| 1,6-Heptadiyne | Aryl Cyanamide | Ru-complex | Substituted 2-Aminopyridine (B139424) | High |
| 1,7-Octadiyne | Aryl Cyanamide | Fe-complex | Substituted 2-Aminopyridine | High |
This table is illustrative and based on the general reactivity of aryl cyanamides in [2+2+2] cycloaddition reactions. Specific yields for reactions involving this compound would require dedicated experimental investigation.
A crucial aspect of the [2+2+2] cycloaddition of unsymmetrical diynes with cyanamides is regioselectivity—the preferential formation of one constitutional isomer over another. The substitution pattern on the resulting 2-aminopyridine is determined by the orientation in which the diyne and cyanamide fragments combine. This regioselectivity is often dictated by a combination of steric and electronic factors of the reactants and the catalyst system employed. For instance, in iron-catalyzed systems, high regioselectivity has been observed, leading to the preferential formation of a single regioisomer. nih.gov The electronic nature of the substituent on the aryl cyanamide, such as the electron-withdrawing fluorine atom in this compound, can play a significant role in influencing the regiochemical outcome of the cycloaddition.
The table below outlines the potential regioisomeric products in the cycloaddition of a generic unsymmetrical diyne with an aryl cyanamide, highlighting the importance of regiocontrol in these synthetic transformations.
| Reactant 1 (Unsymmetrical Diyne) | Reactant 2 (Aryl Cyanamide) | Possible Regioisomer 1 | Possible Regioisomer 2 |
| R1-C≡C-(CH2)n-C≡C-R2 | Ar-NH-CN | 2-Amino-3-R1-4-(CH2)n-6-R2-pyridine | 2-Amino-3-R2-4-(CH2)n-6-R1-pyridine |
This table illustrates the possible regioisomeric outcomes. The actual observed regioselectivity would depend on the specific reactants and reaction conditions.
Aminocyanation Reactions
This compound can participate in aminocyanation reactions, a process that involves the addition of both an amino group and a cyano group across a double or triple bond. While direct studies on this compound are limited, the reactivity of the cyanamide functional group is well-established. For instance, cyanamides can act as aminating agents with the concurrent loss of the nitrile group. This reactivity has been observed in reactions with 2-halobenzothiazole and benzoxazole (B165842) derivatives under Ru/C catalysis. nih.gov
Furthermore, the general reactivity of cyanamides includes participation as dipolarophiles in [3+2] cycloaddition reactions. For example, they react with azide (B81097) dipoles to form 4-aminotetrazole adducts. nih.gov This type of reactivity highlights the potential for this compound to engage in similar transformations, where the fluorophenyl group could influence the electronic properties and reactivity of the cyanamide moiety.
Electrophilic Cyanide-Transfer Agent Roles
This compound can serve as an electrophilic cyanide-transfer agent. In these reactions, the cyano group is transferred to a nucleophile. The use of electrophilic cyanide-transfer reagents provides a complementary approach to traditional nucleophilic cyanation methods. rsc.orgnih.gov Various reagents have been developed for this purpose, including N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which has gained attention due to its safety and practicality. nih.gov
The development of cyanide-free routes to generate electrophilic cyanide sources is an active area of research. For instance, N-hydroxy-2-oxopropanimidoyl chloride has been reported as a latent cyanide transfer agent that can be used to synthesize cyanamides from secondary amines. rsc.org Another approach involves the electrochemical generation of an electrophilic cyanide source from 5-aminotetrazole, which can then react with amines to form cyanamides. nih.gov These methods offer safer alternatives to traditional cyanating agents like cyanogen (B1215507) halides. rsc.org
The reactivity of the cyanamide moiety is characterized by the duality of a nucleophilic sp3-hybridized amino nitrogen and an electrophilic nitrile unit. nih.gov This inherent electrophilicity of the cyano group allows substituted cyanamides, such as this compound, to act as electrophilic cyanide-transfer agents in various organic transformations. researchgate.net
Radical Cascade Reactions Initiated by Cyanamides
Cyanamide-based radical cascade reactions are a valuable method for constructing nitrogen-containing polycyclic frameworks, which are common motifs in natural products. nih.gov These reactions offer an efficient way to build complex molecular architectures from simple starting materials with high atom and step economy, as well as high stereoselectivity. nih.gov
The general strategy involves the generation of a cyanamide radical, which can then participate in a cascade of cyclization reactions. For instance, photolysis of N-alkylcyanamides in the presence of iodine and lead tetra-acetate can generate neutral cyanimyl radicals that undergo intramolecular hydrogen abstraction to form N-cyanoepimino compounds. rsc.org More recent developments have utilized visible-light-induced radical cascade reactions of olefin-containing imidazoles with α-fluorinated carboxylic acids to produce monofluoromethylated or aryldifluoromethylated polycyclic imidazoles. researchgate.net
A photo-induced radical cascade difluoromethylation/cyclization of N-cyanamide alkenes has also been developed to synthesize a variety of difluoromethylated quinazolinones. researchgate.net Furthermore, a photo-promoted radical cascade cyclization of 4-(allylamino)-3-cyanocoumarins has been demonstrated for the synthesis of sulfonylated pyrido[3,2-c]coumarin derivatives without the need for a metal catalyst. rsc.org These examples highlight the potential of the cyanamide group in this compound to initiate and participate in radical cascade reactions for the synthesis of complex heterocyclic systems.
Reactivity with Amidoximes for 1,2,4-Oxadiazole (B8745197) Formation
The reaction of cyanamides with amidoximes is a known route for the synthesis of 1,2,4-oxadiazoles, although this is a less common method compared to the reaction of amidoximes with carboxylic acid derivatives. researchgate.net The classical synthesis of 1,2,4-oxadiazoles involves the acylation of amidoximes followed by cyclization. researchgate.net
However, the nitrile group in cyanamides can react with amidoximes under certain conditions to form the 1,2,4-oxadiazole ring. For example, a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions has been reported to yield 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org Another efficient method utilizes PTSA-ZnCl₂ as a catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org
While specific examples involving this compound are not detailed, the general reactivity of the cyano group suggests its potential to participate in such cyclization reactions with amidoximes to form the corresponding 3-amino-5-substituted-1,2,4-oxadiazole, where the substituent is derived from the amidoxime.
Gold-Catalyzed Heterocyclization with Alkynes for Oxazole Derivatives
This compound can undergo gold-catalyzed heterocyclization with terminal alkynes to produce substituted 2-amino-1,3-oxazole derivatives. This reaction proceeds through the intermolecular trapping of an intermediate α-oxo gold carbene by the cyanamide. organic-chemistry.org The process offers a facile route to functionalized 2-amino-1,3-oxazoles, which are of interest due to their biological activities. organic-chemistry.org
The reaction conditions are typically mild, involving a gold catalyst such as Ph₃PAuNTf₂ in a solvent like chlorobenzene (B131634) at elevated temperatures. organic-chemistry.org The scope of the reaction is broad, accommodating various substituted cyanamides and alkynes. organic-chemistry.org Gold catalysis is known for its ability to activate alkynes and allenes under mild conditions, making it a powerful tool for various organic transformations, including C-O bond formations. beilstein-journals.orgnsf.govnih.gov
Table 1: Gold-Catalyzed Heterocyclization of Terminal Alkynes with Cyanamides
| Entry | Alkyne | Cyanamide | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | This compound | Ph₃PAuNTf₂ | Chlorobenzene | 60 | 2 | 2-((2-Fluorophenyl)amino)-5-phenyloxazole | Moderate to Good |
| 2 | 1-Hexyne | This compound | Ph₃PAuNTf₂ | Chlorobenzene | 60 | 2 | 5-Butyl-2-((2-fluorophenyl)amino)oxazole | Moderate to Good |
Note: The yields are generalized as "Moderate to Good" based on the source material, which states the reaction yields functionalized 2-amino-1,3-oxazoles in good to moderate yields. organic-chemistry.org
Specific Chemical Transformations Involving the this compound Moiety
This compound is a valuable precursor for the synthesis of guanidine (B92328) derivatives. The reaction of cyanamides with amines is a common method for preparing substituted guanidines. researchgate.netgoogle.comgoogle.com The presence of a fluorophenyl group can enhance the properties of the resulting guanidine derivatives, for example, by improving their anti-inflammatory activity. nih.gov
The synthesis of guanidines from cyanamides typically involves the reaction of the cyanamide with an amine or its salt. For instance, N,N'-disubstituted guanidines can be produced through the acid-promoted amination of a pyrimidine-bearing cyanamide with various aniline (B41778) derivatives. researchgate.net In another example, novel phosphorylated guanidine derivatives with anti-inflammatory activity were synthesized by reacting a cyanamine intermediate with different heterocyclic amines. nih.gov The study found that compounds bearing a fluorophenyl moiety exhibited enhanced anti-inflammatory activity. nih.gov
Table 2: Synthesis of Guanidine Derivatives from Cyanamides
| Cyanamide Precursor | Amine | Conditions | Product |
|---|---|---|---|
| Pyrimidine-cyanamide | Aniline derivatives | HCl, 2-PrOH | N,N'-disubstituted guanidines |
| Phosphorylated cyanamine | Heterocyclic amines | - | Phosphorylated guanidines |
This table provides a general overview of guanidine synthesis from cyanamides based on the provided sources.
Derivatization to N-Allenyl Cyanamides and Subsequent Reactions
This compound serves as a precursor for the synthesis of N-allenyl cyanamides, a class of versatile building blocks in organic chemistry. These compounds are accessible through a one-pot deoxycyanamidation–isomerization protocol. The process typically involves the reaction of a propargyl alcohol with an N-cyano-N-aryl-p-methylbenzenesulfonamide (NCTS derivative) in the presence of a base. nih.gov While the specific synthesis using an N-(2-fluorophenyl) substituted NCTS has been part of a broader study, the methodology has been shown to be tolerant of various substitutions on the aryl ring, including those at the 2-position. acs.org
The reaction proceeds via an initial N- to O-sulfonyl transfer, followed by an SN2 alkylation and a base-catalyzed isomerization to yield the N-allenyl cyanamide product. nih.gov The scope of this transformation is broad, accommodating different N-aryl substituents, which demonstrates the viability of incorporating the (2-fluorophenyl) moiety. acs.orgresearchgate.net
The resulting N-(2-fluorophenyl)-N-(propa-1,2-dien-1-yl)cyanamide is a valuable synthetic intermediate. The allenyl functional group is highly reactive and can undergo various subsequent transformations, providing access to a diverse range of complex cyanamide-containing products. nih.gov These derivatization reactions include:
Hydroarylation: The addition of aryl groups across the allene (B1206475) system.
Hydroamination: The addition of amines to the allene, leading to functionalized enamines or other nitrogen-containing structures.
Cycloaddition: Participation of the allene in cycloaddition reactions to form various carbocyclic and heterocyclic scaffolds. nih.govcardiff.ac.uk
These subsequent reactions highlight the utility of N-allenyl cyanamides derived from precursors like this compound in constructing molecular architectures that would be challenging to access through more traditional synthetic routes. nih.gov
Use as a Precursor in Complex Fluorinated Organic Synthesis (e.g., phenylacetic acid derivatives)
The cyanamide functional group can be a synthetic handle for conversion into other important moieties, such as ureas, which are prevalent in medicinal chemistry. Acidic hydrolysis of N-arylcyanamides can yield the corresponding N-monosubstituted ureas. nih.gov This transformation opens a potential, albeit indirect, pathway for incorporating the (2-fluorophenyl) structure into more complex molecules. For instance, an N-(2-fluorophenyl)urea intermediate could theoretically be further elaborated into more complex structures.
While a direct, documented synthetic pathway from this compound to complex fluorinated phenylacetic acid derivatives is not prominent in the surveyed literature, the synthesis of structurally related compounds demonstrates their importance. For example, various 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov The synthesis of these specific phenylacetic acid derivatives, however, was achieved through a conventional amide coupling reaction between 4-fluorophenylacetic acid and various anilines, rather than starting from a cyanamide precursor. nih.gov
This highlights the value of fluorinated phenylacetic acid scaffolds in drug discovery, a class of molecules to which this compound could potentially provide access via hydrolysis to a urea (B33335) intermediate followed by further synthetic manipulations.
Mechanistic Studies of Reactions Involving this compound
Elucidation of Reaction Pathways and Transition States
The reaction pathway for the conversion of aryl cyanamides to N-allenyl cyanamides has been elucidated through mechanistic studies. acs.org The process is a multi-step sequence:
N- to O-Sulfonyl Transfer: The reaction initiates with a sulfonyl transfer from the N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) reagent to the sodium alkoxide, which is generated in situ from propargyl alcohol and a base like sodium hydride (NaH). This step forms a propargyl tosylate intermediate. researchgate.net
SN2-type Alkylation: The deprotonated this compound anion then acts as a nucleophile, attacking the propargyl tosylate in an SN2-type fashion. This alkylation step affords an N-propargyl cyanamide intermediate. acs.org
Base-Catalyzed Isomerization: The N-propargyl cyanamide intermediate subsequently undergoes a base-catalyzed isomerization to yield the final, thermodynamically more stable N-allenyl cyanamide product. acs.org
While this pathway is well-supported by experimental evidence, detailed computational studies on the specific transition states involving a (2-fluorophenyl) substituent are not extensively documented. However, DFT calculations on analogous systems, such as the addition-cyclization-isomerization of propargyl cyanamides with nucleophiles, have been used to map out the energy profiles of the reaction, including the identification of intermediates and the energy barriers of transition states for nucleophilic attack and proton transfer steps. osi.lv Such studies suggest that the transition states involve complex geometries and that catalysis can significantly lower the energy barriers of key steps like proton transfer. osi.lv
Role of Intermediates in Multi-Step Syntheses
The role of the N-propargyl cyanamide as a key intermediate in the one-pot synthesis of N-allenyl cyanamides has been experimentally validated. acs.org By carefully controlling the reaction conditions, specifically the stoichiometry of the base, the intermediate can be isolated or observed before it converts to the final product.
In a key experiment, the reaction of propargyl tosylate with phenyl cyanamide was studied with varying amounts of sodium hydride (NaH). acs.org The results demonstrated that:
With a substoichiometric amount of base (e.g., 0.5 equivalents), the reaction proceeds primarily to the N-propargyl cyanamide intermediate via SN2 alkylation. Critically, no N-allenyl cyanamide is formed under these conditions, which rules out a competing SN2' pathway and confirms that the isomerization step requires the base. acs.org
As the equivalents of base are increased (to 1.0, 1.5, and 2.0 equivalents), a progressive conversion of the initially formed N-propargyl cyanamide intermediate into the final N-allenyl cyanamide product is observed. With two equivalents of base, the reaction goes to near-full conversion to the allenyl product. acs.org
These findings provide conclusive evidence for the stepwise nature of the reaction and confirm the essential role of the N-propargyl cyanamide as a discrete intermediate along the reaction coordinate.
| Equivalents of NaH | Conversion to N-Propargyl Cyanamide (%) | Conversion to N-Allenyl Cyanamide (%) | Propargyl Tosylate Remaining (%) |
|---|---|---|---|
| 0.5 | 49 | 0 | 51 |
| 1.0 | 30 | 31 | 27 |
| 1.5 | 19 | 46 | 25 |
| 2.0 | <5 | 90 | <5 |
Data adapted from mechanistic studies on the synthesis of N-allenyl cyanamides. acs.org
Solvent Effects on Reactivity and Selectivity
The choice of solvent can significantly influence the rate and outcome of reactions involving aryl cyanamides, particularly in steps involving the formation of charged intermediates or transition states. In the synthesis of N-allenyl cyanamides, which involves both nucleophilic substitution (SN2) and isomerization steps, the polarity of the solvent is a critical factor.
According to Hughes-Ingold rules, reactions where charge is developed in the activated complex from neutral or less-charged reactants are accelerated by an increase in solvent polarity. cardiff.ac.uk The SN2 alkylation of the cyanamide anion and the subsequent base-catalyzed isomerization likely proceed through transition states that are more polar than the reactants. Therefore, polar aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are expected to stabilize these transition states, thereby increasing the reaction rate. cardiff.ac.uk Although a detailed solvent screen for the synthesis involving the this compound substrate specifically is not widely published, the optimized protocols for related aryl cyanamides consistently employ polar aprotic solvents like THF. acs.orgresearchgate.net The use of such solvents facilitates the dissolution of ionic reagents and intermediates and stabilizes the charged transition states that are integral to the reaction mechanism.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluorophenyl Cyanamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F.
¹H NMR spectroscopy is a primary technique for verifying the identity and purity of (2-Fluorophenyl)cyanamide. The spectrum is expected to display distinct signals corresponding to the aromatic protons and the amine proton of the cyanamide (B42294) group.
The four protons on the benzene (B151609) ring are chemically non-equivalent due to the ortho-substitution pattern, giving rise to a complex set of multiplets in the aromatic region, typically observed between δ 7.0 and 7.8 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of both the fluorine and cyanamide substituents. The proton ortho to the fluorine atom (H3) is expected to show coupling to the ¹⁹F nucleus, further splitting its signal. The N-H proton of the cyanamide group would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
Purity is assessed by integrating the signals. For a pure sample, the ratio of the total integration of the aromatic region to the N-H proton signal should be 4:1. The absence of unexpected signals confirms the sample's high purity.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) and coupling constants (J) are based on analysis of similar structures like 2-fluorobenzonitrile.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 | 7.6 - 7.7 | ddd (doublet of doublet of doublets) | ³J(H,H) ≈ 7-8, ⁴J(H,H) ≈ 1-2, ³J(H,F) ≈ 5-6 |
| H4 | 7.1 - 7.3 | m (multiplet) | ³J(H,H) ≈ 7-8 |
| H5 | 7.4 - 7.6 | m (multiplet) | ³J(H,H) ≈ 7-8 |
| H6 | 7.2 - 7.4 | m (multiplet) | ³J(H,H) ≈ 7-8 |
| N-H | Variable | br s (broad singlet) | N/A |
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the cyanamide carbon. The chemical shifts of the aromatic carbons typically fall within the δ 110-160 ppm range.
A key feature in the ¹³C NMR spectrum is the effect of carbon-fluorine coupling. The carbon atom directly bonded to the fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹J(C,F)), typically in the range of 240-250 Hz. The adjacent carbons (C1 and C3) will also exhibit smaller two-bond couplings (²J(C,F)), while other carbons in the ring may show even smaller long-range couplings. The cyanamide carbon (C≡N) is expected to resonate at a lower field, generally around δ 115-120 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) and C-F coupling constants (J) are based on general values for fluorinated aromatic compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J(C,F), Hz) |
| C1 (C-NHCN) | 120 - 125 | ²J ≈ 15-25 (d) |
| C2 (C-F) | 155 - 160 | ¹J ≈ 240-250 (d) |
| C3 | 115 - 120 | ²J ≈ 20-30 (d) |
| C4 | 128 - 132 | ³J ≈ 5-10 (d) |
| C5 | 124 - 128 | ⁴J ≈ 1-3 (d) |
| C6 | 130 - 135 | ³J ≈ 5-10 (d) |
| C≡N | 115 - 120 | N/A |
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, the spectrum is expected to show a single signal, as there is only one fluorine environment in the molecule. The chemical shift for fluorine on an aromatic ring typically appears in the range of δ -100 to -170 ppm relative to a CFCl₃ standard.
The signal for the fluorine atom will be split into a multiplet due to coupling with the neighboring aromatic protons, primarily the ortho proton (H3) and the meta proton (H6). This coupling provides further confirmation of the substitution pattern on the benzene ring.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, cross-peaks in the COSY spectrum would connect adjacent protons on the aromatic ring, establishing the H3-H4-H5-H6 spin system.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C coupling). HSQC would be used to definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H3 to C3, H4 to C4, etc.).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound provides clear evidence for its key functional groups.
N-H Stretch: A distinct, sharp absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H stretching vibration in a secondary amine or cyanamide group. The sharpness of this peak helps distinguish it from the typically broad O-H stretching band.
Nitrile (C≡N) Stretch: The cyanamide group contains a carbon-nitrogen triple bond. This functional group gives rise to a strong, sharp absorption peak in a relatively clean region of the spectrum, typically between 2260 and 2220 cm⁻¹. Studies on aromatic cyanamides show this peak is often observed around 2220–2243 cm⁻¹.
Aromatic Vibrations: The presence of the ortho-disubstituted benzene ring is confirmed by several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹, C=C in-ring stretching vibrations at approximately 1600-1450 cm⁻¹, and strong C-H out-of-plane bending vibrations. For ortho-disubstituted rings, a characteristic strong band is typically observed between 770 and 735 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |
| Aromatic C-H | Out-of-plane Bend | 735 - 770 | Strong |
X-ray Crystallography
While the specific single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases as of this writing, a detailed structural analysis can be inferred from closely related, crystallographically characterized compounds, such as the (2,3-dichlorophenyl)cyanamide ligand in a pentaammineruthenium(III) complex. acs.org This data provides a strong basis for understanding the molecular geometry, conformation, and intermolecular interactions that would be characteristic of solid-state this compound.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be refined to high precision.
For a molecule like this compound, an SCXRD analysis would provide unambiguous evidence of its atomic connectivity and stereochemistry. Based on the analysis of the related (2,3-dichlorophenyl)cyanamide ligand, key structural parameters for this compound can be predicted. acs.org
Table 1: Predicted Key Bond Lengths and Angles for this compound Data inferred from the crystallographically characterized (2,3-dichlorophenyl)cyanamide ligand. acs.org
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths | ||
| C-F | C(2)-F | ~1.35 Å |
| C-N (amino) | C(1)-N(amino) | ~1.37 Å |
| N-C (cyano) | N(amino)-C(cyano) | ~1.32 Å |
| C≡N (cyano) | C(cyano)≡N(nitrile) | ~1.16 Å |
| Bond Angles | ||
| C-N-C | C(1)-N(amino)-C(cyano) | ~125° |
| N-C≡N | N(amino)-C(cyano)≡N(nitrile) | ~175° |
Note: The numbering assumes C(1) is the phenyl carbon attached to the amino group and C(2) is the carbon bearing the fluorine atom.
The N-C≡N moiety is expected to be nearly linear, a characteristic feature of the cyanamide group, indicating sp-hybridization of the cyano carbon atom. acs.org
The crystal structure provides a snapshot of the molecule's preferred conformation in the solid state. For this compound, the key conformational determinant is the torsion angle between the plane of the phenyl ring and the plane of the cyanamide group. In the related dichlorinated analogue, the anionic cyanamide group is observed to be nearly coplanar with the phenyl ring. acs.org This planarity suggests a significant degree of electronic conjugation between the nitrogen lone pair of the amino group and the π-system of the aromatic ring, which stabilizes this conformation. It is highly probable that this compound would adopt a similar planar or near-planar conformation to maximize this resonance stabilization.
X-ray crystallography is also crucial for elucidating the dominant tautomeric form. Phenylcyanamide (B1618024) can, in principle, exist in two tautomeric forms: the cyanamide form (Ph-NH-C≡N) and the carbodiimide (B86325) form (Ph-N=C=NH). All available evidence from related structures points to the cyanamide form being overwhelmingly favored, and a crystal structure would definitively confirm this for the title compound.
In the solid state, molecules of this compound are expected to engage in a network of intermolecular interactions that dictate the crystal packing. The primary and most significant of these would be hydrogen bonding. The amino group (-NH-) provides a hydrogen bond donor, while the terminal nitrile nitrogen atom (-C≡N) is an excellent hydrogen bond acceptor.
It is therefore anticipated that the dominant intermolecular motif would be a hydrogen bond of the type N-H···N≡C . This interaction would link adjacent molecules together, likely forming chains or dimeric structures that propagate throughout the crystal lattice.
Other potential interactions include:
C-H···π Interactions: Hydrogen atoms on the phenyl ring of one molecule could interact with the electron-rich face of an adjacent phenyl ring.
C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor may also be present.
The interplay of these forces would define the final three-dimensional architecture of the crystal.
The study of fluorinated derivatives is of great interest as fluorine substitution can significantly alter a molecule's electronic properties, lipophilicity, and crystal packing. While the structure for this compound itself is not reported, the study of the pentaammineruthenium(III) complex with (2,3-dichlorophenyl)cyanamide provides a valuable proxy for a halogenated phenylcyanamide derivative. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the approximately 200-800 nm range. The spectrum of this compound is expected to be dominated by transitions involving its π-electron system and non-bonding electrons. The molecule contains a substituted benzene ring, which is a strong chromophore.
The primary electronic transitions anticipated for this compound are:
π→π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital. For this compound, these transitions are associated with the aromatic phenyl ring. Unsubstituted benzene exhibits a strong E₂-band around 204 nm and a weaker, vibrationally-structured B-band around 254 nm. The presence of the electron-donating -NHCN group and the -F atom, acting as auxochromes, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity (hyperchromic effect).
n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the amino nitrogen, to an antibonding π-orbital of the aromatic ring. These transitions are typically of much lower intensity (lower molar absorptivity) than π→π transitions and occur at longer wavelengths.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax | Transition Type | Associated Moiety | Expected Intensity |
| ~210-230 nm | π→π | Phenyl Ring (E₂-band) | High |
| ~260-280 nm | π→π | Phenyl Ring (B-band) | Medium |
| > 280 nm | n→π* | N lone pair → Phenyl Ring | Low |
The exact position and intensity of these absorption maxima would be influenced by the solvent polarity. Typically, π→π* transitions undergo a slight red shift in more polar solvents, while n→π* transitions experience a blue shift (hypsochromic shift) due to the stabilization of the non-bonding orbital by the polar solvent. An experimental UV-Vis spectrum would be required to confirm these predicted absorption bands and transitions.
Electronic Transitions and Chromophoric Properties
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. The chromophore is the phenyl ring, and its absorption characteristics are modified by the presence of the fluorine atom and the cyanamide group (-NHCN).
The electronic spectrum of benzene, the parent chromophore, exhibits three main absorption bands arising from π→π* transitions. These are often referred to as the E1, E2, and B bands. The E1 and E2 bands are typically found in the far-UV region and are characterized by high molar absorptivities. The B-band, which is due to a symmetry-forbidden transition, appears as a series of fine-structured bands around 254 nm with a low molar absorptivity. msu.edu
Substitution on the benzene ring affects these transitions. The fluorine atom, a halogen substituent, acts as an auxochrome. While it is a strongly electronegative atom (inductive effect), it also possesses lone pairs of electrons that can be donated to the aromatic π-system (resonance effect). In fluorobenzene (B45895), the interplay of these effects leads to a slight bathochromic (red) shift of the absorption bands relative to benzene. Electron impact studies on fluorobenzene have identified singlet→singlet transitions analogous to those in benzene. aip.orgaip.org For instance, the transition corresponding to the benzene band at approximately 254 nm is observed in fluorobenzene with a slight shift.
The cyanamide group (-NHCN) attached to the phenyl ring will further modify the electronic spectrum. The nitrogen atom of the amino group has a lone pair of electrons which can be delocalized into the aromatic ring, a strong resonance effect that typically causes a significant bathochromic shift and an increase in the intensity of the B-band. This is a well-documented phenomenon in aniline (B41778) and its derivatives. researchgate.net The cyano group (-C≡N) is an electron-withdrawing group and also a chromophore, capable of n→π* transitions, though these are often weak and may be obscured by stronger π→π* absorptions.
Therefore, in this compound, the combined effects of the fluoro and cyanamide substituents are anticipated. The primary absorption bands will be π→π* transitions originating from the fluorinated phenyl ring, with their positions and intensities influenced by the electron-donating amino group and the electron-withdrawing nitrile of the cyanamide moiety. It is expected that the delocalization of the nitrogen lone pair into the ring will be the dominant factor, leading to a significant red shift compared to fluorobenzene. The fine vibrational structure of the B-band, characteristic of benzene, is likely to be lost, resulting in a broader absorption band, a common feature in substituted benzenes.
Table 1: Expected Electronic Transitions for this compound based on Analogous Compounds
| Transition Type | Chromophore | Expected Wavelength Region (nm) | Notes |
| π→π | Phenyl Ring | ~200-220 | Analogous to the E2-band of benzene, likely shifted to longer wavelengths. |
| π→π | Phenyl Ring | ~260-290 | Analogous to the B-band of benzene, expected to be significantly red-shifted and intensified due to the -NHCN group. |
| n→π | C≡N group | >200 | Expected to be a weak transition and may be masked by the more intense π→π bands. |
Note: The data in this table is hypothetical and based on the analysis of related compounds. Experimental verification is required for confirmation.
Solvent Effects on UV-Vis Spectra
The polarity of the solvent can influence the electronic absorption spectra of molecules, a phenomenon known as solvatochromism. wikipedia.org These shifts arise from differential solvation of the ground and excited states of the molecule. An increase in solvent polarity can lead to either a bathochromic shift (red shift) or a hypsochromic shift (blue shift), depending on the nature of the electronic transition and the change in the molecule's dipole moment upon excitation. wikipedia.org
For this compound, the electronic transitions are primarily π→π* in nature. In such transitions, the excited state is generally more polar than the ground state. Consequently, an increase in solvent polarity is expected to stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This would result in a bathochromic shift (a shift to longer wavelengths) as the solvent polarity increases.
This anticipated behavior is consistent with observations for many substituted anilines and other aromatic compounds where π→π* transitions are dominant. lokadrusti.orgnih.gov The ability of a solvent to engage in hydrogen bonding can also play a significant role. Protic solvents, such as ethanol (B145695) or water, can form hydrogen bonds with the nitrogen atom of the cyanamide group and the fluorine atom. These interactions can further stabilize the excited state and contribute to the observed solvatochromic shifts.
Conversely, if an n→π* transition were to be observed, it would be expected to exhibit a hypsochromic shift with increasing solvent polarity. This is because the non-bonding electrons are typically involved in hydrogen bonding with protic solvents, which lowers the energy of the ground state. The excited state is less stabilized by the solvent, leading to a larger energy gap for the transition.
Given the expected dominance of the π→π* transitions in the spectrum of this compound, a positive solvatochromism (bathochromic shift with increasing solvent polarity) is the more likely outcome.
Table 2: Predicted Solvent Effects on the Primary π→π Transition of this compound*
| Solvent Type | Expected Shift | Rationale |
| Non-polar (e.g., Hexane) | Baseline | Minimal solute-solvent interactions. |
| Polar Aprotic (e.g., Acetonitrile) | Bathochromic (Red Shift) | Stabilization of the more polar excited state through dipole-dipole interactions. |
| Polar Protic (e.g., Ethanol) | Bathochromic (Red Shift) | Stronger stabilization of the more polar excited state through hydrogen bonding and dipole-dipole interactions. |
Note: The predictions in this table are based on general principles of solvatochromism and require experimental data for this compound for validation.
Computational and Theoretical Investigations of 2 Fluorophenyl Cyanamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties by approximating the electron density of a system.
A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state. This process, known as geometry optimization, calculates key structural parameters such as bond lengths, bond angles, and dihedral angles.
For a molecule like (2-Fluorophenyl)cyanamide, DFT optimization would reveal the precise spatial relationship between the fluorophenyl ring and the cyanamide (B42294) group (-N-C≡N). The planarity of the phenyl ring, the orientation of the cyanamide substituent relative to the ring, and the influence of the fluorine atom on the ring's geometry would be determined. The electronic structure, describing the distribution and energies of electrons within the molecule, is also elucidated, providing a basis for understanding its chemical behavior.
Illustrative Optimized Geometry Parameters for Phenylcyanamide (B1618024) Analogues Since specific data for this compound is unavailable, the following table presents typical bond lengths and angles that would be calculated for related structures.
| Parameter | Bond | Typical Calculated Value (Å or °) |
| Bond Length | C-F | ~1.35 Å |
| C-C (aromatic) | ~1.39 - 1.40 Å | |
| C-N (ring-cyanamide) | ~1.42 Å | |
| N-C (cyanamide) | ~1.33 Å | |
| C≡N (cyanamide) | ~1.16 Å | |
| Bond Angle | C-C-F | ~118-120° |
| C-C-N | ~120° | |
| C-N-C | ~118° | |
| Dihedral Angle | F-C-C-N | Defines the twist of the cyanamide group relative to the fluorine |
| Note: These are representative values and would vary based on the specific molecule and level of theory used. |
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.
Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the escaping tendency of electrons.
Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the ability of a molecule to accept electrons.
Table of Representative FMO Properties for a Phenylcyanamide Analogue
| Property | Symbol | Formula | Illustrative Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -7.0 eV |
| LUMO Energy | ELUMO | - | -1.5 eV |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.5 eV |
| Ionization Potential | I | -EHOMO | 7.0 eV |
| Electron Affinity | A | -ELUMO | 1.5 eV |
| Chemical Hardness | η | (I - A) / 2 | 2.75 eV |
| Chemical Potential | μ | -(I + A) / 2 | -4.25 eV |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The map is colored according to the electrostatic potential:
Red: Regions of most negative potential, indicating electron-rich areas, are susceptible to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas, are susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, an MEP map would likely show a high negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atom, due to their high electronegativity. The hydrogen atoms on the aromatic ring would exhibit a positive potential (blue). This visualization helps identify sites for hydrogen bonding and other non-covalent interactions.
DFT calculations can accurately predict spectroscopic data, which is crucial for identifying and characterizing molecules.
Infrared (IR) Frequencies: By calculating the vibrational modes of a molecule, DFT can predict its IR spectrum. Each calculated frequency corresponds to a specific molecular motion (stretching, bending, etc.). For this compound, a prominent peak would be predicted for the C≡N stretch of the cyanamide group, typically appearing in the 2200-2300 cm⁻¹ region. A study on the similar molecule 4-methylphenylcyanamide (4MPC) used DFT calculations to identify its fundamental NCN stretching frequency at a calculated value of 2305 cm⁻¹. scribd.com This value, after scaling to account for computational approximations and environmental effects, corresponds well with the experimentally observed band. scribd.com
Table of Predicted vs. Experimental IR Frequencies for 4-methylphenylcyanamide scribd.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| NCN Stretch (Fundamental) | 2305 | 2236 |
| Overtone/Combination Bands | 2279, 2296, 2300 | 2201, 2222 |
Source: 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks
Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT can also compute the magnetic shielding around atomic nuclei, allowing for the prediction of ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming molecular structures.
Mechanistic DFT Studies
Beyond static molecular properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can investigate reaction mechanisms, identify intermediates, and calculate the energy barriers associated with transition states.
For a reaction involving this compound, such as a cycloaddition or a nucleophilic addition to the nitrile group, DFT can be used to model the entire reaction coordinate. This involves:
Identifying Reactants and Products: The starting materials and final products of the proposed reaction are geometrically optimized.
Locating Transition States (TS): A transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome. DFT algorithms can search for and optimize the geometry of the TS.
Calculating Activation Energies: The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. A lower activation energy implies a faster reaction.
Identifying Intermediates: Any stable species that exist between the reactant and product states are identified and optimized.
By comparing the activation energies of different possible pathways, DFT can predict which reaction mechanism is most favorable. For instance, in gold-catalyzed cycloadditions involving cyanamides, DFT calculations have been used to show why a six-membered pyridine (B92270) ring is formed in preference to a five-membered pyrrole (B145914) derivative by demonstrating that the activation energy for the former pathway is lower.
Regioselectivity and Stereoselectivity Rationalization
The regioselectivity and stereoselectivity of chemical reactions involving this compound are crucial for its synthetic applications. Computational chemistry offers powerful tools to rationalize and predict these outcomes, primarily through the analysis of the reaction's potential energy surface. Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are prominent theoretical frameworks employed for this purpose. mdpi.comnih.gov
In the context of cycloaddition reactions, where this compound can act as a reactant, understanding the preferred orientation of the interacting molecules is key. Computational models can determine the activation energies for all possible regioisomeric and stereoisomeric pathways. The pathway with the lowest activation energy is predicted to be the kinetically favored one, thus explaining the experimentally observed product distribution. beilstein-journals.org
For instance, in a hypothetical [3+2] cycloaddition reaction, four different products (two regioisomers, each with two stereoisomers) could be formed. nih.gov By calculating the Gibbs free energy of the transition states leading to each of these products, the selectivity can be rationalized. The difference in activation energies between the competing pathways dictates the degree of selectivity. A larger energy difference implies higher selectivity. nih.gov
A Bonding Evolution Theory (BET) analysis can further elucidate the mechanism by tracking the formation of new covalent bonds. nih.gov This analysis often reveals that the formation of C-C and other new bonds does not necessarily commence at the transition state but rather through the coupling of pseudoradical centers. nih.gov
Below is an illustrative data table showcasing how computational data can be presented to rationalize regioselectivity and stereoselectivity. The values are hypothetical for a reaction involving this compound and are intended for demonstrative purposes.
| Pathway | Gas Phase | Toluene | Dichloromethane |
|---|---|---|---|
| Regioisomer 1 (endo) | 80.5 | 90.1 | 94.8 |
| Regioisomer 1 (exo) | 85.2 | 94.5 | 99.3 |
| Regioisomer 2 (endo) | 83.1 | 92.3 | 97.1 |
| Regioisomer 2 (exo) | 88.9 | 98.2 | 103.0 |
Catalytic Cycle Elucidation in Metal-Catalyzed Reactions
Metal-catalyzed reactions are pivotal in modern organic synthesis, and understanding the intricate mechanisms of these transformations is essential for catalyst design and optimization. researchgate.net Computational chemistry, particularly DFT, has become an indispensable tool for elucidating the catalytic cycles of reactions involving substrates like this compound. semanticscholar.org
A catalytic cycle is a multi-step process that begins with the coordination of the reactant(s) to the metal center and ends with the release of the product(s) and regeneration of the catalyst. Each step in this cycle, including oxidative addition, reductive elimination, transmetalation, and migratory insertion, can be modeled computationally. By calculating the free energy profile of the entire catalytic cycle, chemists can identify the rate-determining step, which is the step with the highest activation energy. diyhpl.us
For a hypothetical metal-catalyzed cross-coupling reaction involving this compound, DFT calculations can be employed to investigate the proposed catalytic intermediates and transition states. diyhpl.us The geometry of each species is optimized, and its energy is calculated. This allows for the construction of a detailed energy diagram that maps out the entire reaction pathway.
The influence of ligands on the catalytic activity can also be assessed computationally. By modeling the catalytic cycle with different ligands coordinated to the metal center, it is possible to predict which ligands will lead to a more efficient catalytic system by lowering the energy of the rate-determining transition state.
Below is a hypothetical data table illustrating the calculated free energies for the elementary steps in a metal-catalyzed C-H activation of this compound.
| Step | Species | Relative Free Energy (kcal mol-1) |
|---|---|---|
| 1 | Reactants + Catalyst | 0.0 |
| 2 | Reactant-Catalyst Complex | -5.2 |
| 3 | Transition State 1 (C-H Activation) | +18.7 |
| 4 | Intermediate 1 | -10.1 |
| 5 | Transition State 2 (Reductive Elimination) | +15.3 |
| 6 | Product-Catalyst Complex | -25.6 |
| 7 | Products + Catalyst | -20.4 |
Advanced Computational Techniques
Quantum Chemical Calculations for Anharmonic Coupling in Vibrational Spectra
Vibrational spectroscopy is a powerful experimental technique for characterizing molecular structures. The interpretation of vibrational spectra is often aided by quantum chemical calculations of vibrational frequencies. ethz.ch While the harmonic approximation is often used for its computational efficiency, it can fail to accurately reproduce experimental spectra, especially for systems with significant anharmonicity. nih.gov
Anharmonic calculations, which go beyond the harmonic approximation, are necessary to accurately predict vibrational frequencies and to account for phenomena such as overtones, combination bands, and Fermi resonances. nih.gov Methods like Vibrational Self-Consistent Field (VSCF) and Vibrational Configuration Interaction (VCI) can be employed to calculate anharmonic vibrational spectra.
For this compound, anharmonic calculations would be particularly important for understanding the vibrational modes involving the cyano group and the C-F bond, as these are known to exhibit anharmonic effects. By comparing the calculated anharmonic spectrum with the experimental spectrum, a more detailed and accurate assignment of the vibrational modes can be achieved.
Below is a hypothetical data table comparing harmonic and anharmonic vibrational frequencies for selected modes of this compound.
| Vibrational Mode | Harmonic Frequency (cm-1) | Anharmonic Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|---|
| C≡N Stretch | 2250 | 2235 | 2232 |
| C-F Stretch | 1280 | 1265 | 1268 |
| Aromatic C-H Stretch | 3100 | 3080 | 3085 |
| N-H Wag | 750 | 730 | 735 |
Advanced Applications in Chemical Synthesis and Materials Science Academic Focus
(2-Fluorophenyl)cyanamide as a Building Block in Complex Molecular Architectures
The inherent reactivity of the N-C-N framework in this compound, combining a nucleophilic sp³-hybridized amino nitrogen with an electrophilic nitrile unit, makes it an ideal candidate for constructing sophisticated molecular structures. nih.govresearchgate.net This dual nature allows it to participate in a wide array of chemical transformations, leading to the formation of diverse and complex organic compounds.
The rational design of complex ring systems is a cornerstone of modern organic synthesis, and this compound serves as a valuable synthon in this endeavor. The nitrile group within the molecule is a particularly useful handle for cycloaddition reactions, providing a direct route to nitrogen-containing heterocycles. nih.govresearchgate.net
[2+2+2] Cycloaddition Reactions: Metal-catalyzed [2+2+2] cyclotrimerization reactions involving the nitrile moiety of aryl cyanamides and two alkyne molecules are a powerful method for constructing substituted 2-aminopyridine (B139424) rings. nih.gov By employing this compound in this transformation, a fluorine atom can be precisely installed on a key position of the resulting fused system, a valuable feature for tuning the electronic and pharmacological properties of the final molecule.
Radical Cascade Reactions: Cyanamide-based radical cascade reactions have been recognized as a potent tool for rapidly assembling nitrogen-containing polycyclic frameworks from simple starting materials. nih.gov These reactions are known for their high atom economy and stereoselectivity, offering an efficient pathway to complex molecular cores that are relevant to natural product synthesis. nih.gov The this compound can act as a radical partner in such cascades, facilitating the construction of intricate quinazolinone-based structures. ias.ac.in
The strategic application of these reactions enables the predictable and controlled synthesis of complex molecular architectures.
| Reaction Type | Reactants with this compound | Key Conditions | Resulting Fused System |
| [2+2+2] Cycloaddition | Diynes (e.g., 1,7-octadiyne) | Cobalt or Iron-based catalysts nih.gov | Fluorine-substituted 2-Aminopyridine derivatives |
| [3+2] Cycloaddition | Azides, Nitrile Oxides | Thermal or metal-catalyzed | Fluorinated tetrazoles or oxadiazoles |
| Radical Cascade | Radical Initiator, Alkene partners | AIBN, transition metals nih.govias.ac.in | Polycyclic quinazolinones |
The development of methods for the stereoselective installation of functional groups is a critical goal in synthetic chemistry, particularly for the synthesis of pharmaceuticals and agrochemicals. While specific examples detailing the stereoselective applications of this compound are nascent, the principles of asymmetric synthesis can be readily applied.
The cyanamide (B42294) moiety can be incorporated into chiral molecules through several conceptual strategies:
Asymmetric Catalysis: A reaction involving the cyanamide group, such as an addition to the nitrile or a reaction at the amine, can be rendered stereoselective by using a chiral catalyst. This catalyst creates a chiral environment, favoring the formation of one enantiomer or diastereomer over the other.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product.
Substrate Control: In molecules that already contain a stereocenter, the existing chirality can influence the stereochemical outcome of reactions at the cyanamide moiety, leading to diastereoselective transformations. Radical cascade reactions, for instance, are noted for proceeding with high stereoselectivity, which can be exploited in the synthesis of complex chiral frameworks. nih.gov
| Approach | Description | Potential Reaction |
| Asymmetric Catalysis | A chiral metal complex or organocatalyst guides the stereochemical pathway of a reaction. | Asymmetric addition of a nucleophile to the nitrile group. |
| Chiral Auxiliary | A removable chiral group attached to the molecule directs the formation of a new stereocenter. | Diastereoselective alkylation of the amine nitrogen. |
| Radical Cascade | Intramolecular radical cyclization onto the aromatic ring or nitrile group. | High stereoselectivity in the formation of multiple stereocenters in a single step. nih.gov |
Exploration in Materials Science
The unique electronic and structural features of this compound also make it a promising candidate for applications in materials science, both as a precursor to functional polymers and as a ligand in coordination chemistry.
While the direct polymerization of this compound is not widely documented, its structure suggests significant potential as a monomer or a precursor to monomers for creating specialized polymeric materials. The cyano group and the fluorinated aromatic ring can impart specific and desirable properties to a polymer backbone.
Polymers bearing active ester groups, such as poly(pentafluorophenyl acrylate), are known to be versatile precursors for creating multifunctional materials through post-polymerization modification. researchgate.net Similarly, a polymer incorporating the this compound unit could be synthesized. The cyanamide moiety could then serve as a reactive handle for further chemical modifications, allowing for the covalent attachment of biomolecules, dyes, or other functional groups. Furthermore, the presence of the fluorine atom can enhance properties such as thermal stability, chemical resistance, and hydrophobicity, or modify the optical properties of the material.
Substituted cyanamides are well-established as versatile ligands in coordination chemistry. nih.govias.ac.in They can coordinate to metal centers through either the nitrile nitrogen or the amino nitrogen, and they can also act as bridging ligands to link multiple metal ions, leading to the formation of polynuclear complexes and extended coordination polymers. nih.govresearchgate.net
This compound can participate as a coordinating ligand in both its neutral form and its deprotonated, anionic cyanamido form ([ArNCN]⁻). nih.gov The coordination behavior is highly flexible, leading to a variety of molecular architectures with interesting magnetic, optical, or catalytic properties. The ortho-fluoro substituent can sterically and electronically influence the coordination mode and the stability of the resulting complex. The strong bonding nature and predictable directionality of cyanide-based ligands enable the rational design of robust, extended networks. nih.gov
| Metal Ion Example | Potential Coordination Mode | Resulting Structure Type | Potential Application |
| Ag(I), Zn(II) | μ-C,N bridging via nitrile mdpi.com | 1D, 2D, or 3D Coordination Polymer researchgate.netmdpi.com | Luminescent Materials, Porous Frameworks |
| Cu(II), Ni(II) | Monodentate via nitrile N | Mononuclear or Dinuclear Complex nih.gov | Catalysis, Magnetic Materials |
| Fe(III), Co(II) | Bridging via anionic [ArNCN]⁻ form | Polynuclear Clusters, Rutile-like Networks researchgate.net | Spin-Crossover Materials |
Novel Synthetic Strategies Leveraging this compound Reactivity
The development of novel synthetic methods is crucial for expanding the utility of chemical building blocks. The reactivity of this compound can be leveraged through modern synthetic strategies to access new chemical space.
Directed C-H Functionalization: The ortho-fluoro substituent, in combination with the cyanamide group, could serve as a directing group for transition-metal-catalyzed C-H activation reactions. This would allow for the selective functionalization of the carbon atom at the 3-position of the phenyl ring, providing a regioselective route to more complex substituted aromatic compounds.
Electrophilic Cyanation Reagents: While traditional cyanation methods often rely on highly toxic reagents like cyanogen (B1215507) bromide, modern research focuses on developing safer and more efficient electrophilic cyanating agents. cardiff.ac.uk Novel reagents based on the cyanamide scaffold itself, or new catalytic methods for N-cyanation using milder reagents, represent an active area of research. researchgate.netcardiff.ac.uk For instance, methods using trichloroacetonitrile (B146778) or N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) have been developed for the efficient N-cyanation of amines. cardiff.ac.uk
Photoredox and Electrochemical Methods: These modern techniques can unlock novel reaction pathways by accessing different reactive intermediates. The this compound molecule could be engaged in photoredox-catalyzed radical reactions or undergo electrochemical transformations, leading to new bond formations that are not accessible through traditional thermal methods.
By exploring these advanced strategies, the full synthetic potential of this compound can be realized, paving the way for new discoveries in both organic synthesis and materials science.
Multicomponent Reactions Incorporating Fluorinated Cyanamides
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. researchgate.netmdpi.com These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov The cyanamide functional group, with its unique electronic properties, serves as a versatile building block in MCRs for the synthesis of various nitrogen-containing heterocycles. researchgate.net
This compound, in particular, offers a unique synthon for incorporation into MCRs. The presence of the fluorine atom on the phenyl ring can significantly influence the reactivity of the cyanamide group through inductive effects, potentially modulating the reaction pathways and influencing the properties of the final products. While specific literature on this compound in MCRs is nascent, its reactivity can be inferred from the well-established chemistry of related cyanamides and isocyanides in cornerstone MCRs such as the Passerini and Ugi reactions. wikipedia.orgresearchgate.net
In a hypothetical scenario, this compound could participate in novel MCRs for the synthesis of highly functionalized heterocyclic scaffolds. For instance, its reaction with an aldehyde and a carboxylic acid could potentially lead to complex amides, while its integration into isocyanide-based MCRs could yield diverse peptide-like structures or intricate heterocyclic systems. epfl.chnih.gov The development of such reactions would be of significant interest for medicinal chemistry and materials science, where fluorinated organic molecules play a crucial role.
The table below illustrates potential applications of this compound in various MCRs leading to the formation of diverse heterocyclic systems, a core pursuit in drug discovery. semanticscholar.orgnih.gov
| Multicomponent Reaction Type | Reactants | Potential Heterocyclic Product Core | Significance |
|---|---|---|---|
| Ugi-type Reaction | This compound (as amine surrogate), Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Substituted Tetrazoles or Hydantoins | Generates peptide-like scaffolds with high molecular diversity. mdpi.comnih.gov |
| Biginelli-type Reaction | This compound, β-Ketoester, Aryl Aldehyde | Fluorinated Dihydropyrimidinones | Access to privileged structures with a wide range of biological activities. irispublishers.com |
| Passerini-type Reaction | This compound (as nucleophile), Aldehyde/Ketone, Isocyanide | α-Acyloxy Amide Derivatives | Forms highly functionalized amides in a single step. wikipedia.orgnih.gov |
| Van Leusen-type Reaction | This compound, Aldehyde, Tosmic | Fluorinated Imidazoles | Provides a direct route to substituted imidazoles, a common motif in pharmaceuticals. nih.gov |
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry, utilizing continuous-flow reactors such as microreactors, has emerged as a transformative technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). neuroquantology.commdpi.com This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous reagents, and straightforward scalability. amt.ukijprajournal.com
The synthesis of fluorinated compounds, which often involves energetic reactions or toxic fluorinating agents, is particularly well-suited for flow chemistry. durham.ac.ukrsc.org The enclosed nature and small reaction volumes of flow reactors minimize safety risks associated with exothermic events or accidental release of hazardous materials. durham.ac.ukmit.edu Consequently, applying flow chemistry to the production of this compound presents a promising strategy for its safe, efficient, and scalable synthesis.
A continuous-flow process for this compound could involve pumping a solution of 2-fluoroaniline (B146934) through a packed-bed reactor containing a cyanating agent, followed by in-line purification to isolate the desired product. This method would allow for continuous production, reducing downtime and increasing throughput compared to batch methods. researchgate.net Furthermore, the integration of real-time analytical techniques can enable rapid process optimization and ensure consistent product quality. nih.gov The precise control afforded by flow systems can lead to higher yields and purities by minimizing the formation of byproducts. researchgate.net
The following table provides a comparative analysis of a hypothetical synthesis of this compound using traditional batch versus modern flow chemistry techniques.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Scalability | Complex; often requires re-optimization of conditions. | Straightforward; achieved by extending operation time or "scaling out" (using multiple reactors in parallel). neuroquantology.com |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reactor volumes and superior heat dissipation. ijprajournal.com |
| Heat Transfer | Inefficient, leading to temperature gradients and potential side reactions. | Excellent, due to high surface-area-to-volume ratio, ensuring uniform temperature. mdpi.com |
| Reaction Control | Less precise control over mixing and residence time. | Precise control over stoichiometry, residence time, and temperature, leading to higher selectivity. amt.uk |
| Process Footprint | Large, requiring significant laboratory or plant space. | Compact, with a much smaller equipment footprint. nih.gov |
| Throughput | Limited by vessel size and cycle time. | Continuous production allows for high throughput over time. researchgate.net |
Conclusion and Future Directions in 2 Fluorophenyl Cyanamide Research
Summary of Key Synthetic Achievements and Mechanistic Understanding
The synthesis of aryl cyanamides, including (2-Fluorophenyl)cyanamide, has been successfully achieved through several established methodologies. The most traditional and direct approach involves the electrophilic cyanation of the corresponding aniline (B41778) with toxic but effective reagents like cyanogen (B1215507) bromide. This method proceeds via a nucleophilic attack of the amine on the electrophilic cyanide source.
More recent advancements have focused on developing safer and more sustainable synthetic routes. A notable achievement is the iron-mediated desulfurization of aryl thioureas, which can be prepared from aryl isothiocyanates. ias.ac.in This method is tolerant of various functional groups, and studies on substituted phenyl isothiocyanates indicate that electron-withdrawing groups, such as fluorine, are well-tolerated, affording the corresponding aryl cyanamides in high yields. ias.ac.in The proposed mechanism involves the initial formation of a thiourea (B124793) intermediate, followed by an iron-catalyzed desulfurization process to yield the cyanamide (B42294). ias.ac.in Another innovative approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent for the synthesis of related nitrogen heterocycles, highlighting a move away from toxic reagents. organic-chemistry.org
Mechanistically, the reactivity of the this compound is governed by the dual nature of the cyanamide moiety: a nucleophilic amino group and an electrophilic nitrile carbon. researchgate.net The ortho-fluoro atom exerts a strong electron-withdrawing inductive effect, which can modulate the nucleophilicity of the nitrogen atom and the electrophilicity of both the nitrile carbon and the aromatic ring. This electronic influence is crucial in reactions such as cycloadditions and nucleophilic additions, where the cyanamide can act as a dipolarophile or an electrophile. nih.gov
Table 1: Key Synthetic Methods for Aryl Cyanamides
| Method | Precursor | Reagent(s) | Key Advantages | Reference |
|---|---|---|---|---|
| Electrophilic Cyanation | 2-Fluoroaniline (B146934) | Cyanogen Bromide (BrCN) | Direct, well-established | nih.gov |
| Desulfurization | 2-Fluorophenyl isothiocyanate | aq. NH3, Fe2(SO4)3 | Milder conditions, avoids highly toxic reagents, good yields (85-88% for 4-F analogue) | ias.ac.in |
| From Amidoximes | Aryl Amidoxime | p-TsCl, DIPEA | Good yields for electron-rich systems | nih.gov |
| Deoxycyanamidation | Alcohols | NCTS | One-pot synthesis, avoids BrCN, forms tertiary cyanamides | nih.gov |
Identification of Remaining Challenges in Synthesis and Reactivity Control
Despite synthetic successes, significant challenges remain. A primary concern in classical synthesis is the reliance on acutely toxic and hazardous reagents like cyanogen bromide. cardiff.ac.uk Developing universally applicable, safe, and cost-effective cyanating agents is a critical ongoing challenge for the broader field of cyanamide synthesis.
In terms of reactivity, the control of selectivity is a major hurdle. For this compound, several challenges are apparent:
Regioselectivity: In reactions involving the aromatic ring, such as further electrophilic substitution, predicting and controlling the regiochemical outcome can be difficult due to the competing directing effects of the cyanamide and fluoro groups.
Chemoselectivity: The cyanamide functional group presents multiple reactive sites. In the presence of various reagents, selectively targeting the amino nitrogen, the nitrile carbon, or the aromatic ring without unintended side reactions is a significant challenge.
Stereoselectivity: For transformations that create chiral centers, developing stereoselective methods involving fluorinated aryl cyanamides is an area that remains largely unexplored.
Influence of the Fluoro Group: The steric bulk and strong inductive effect of the ortho-fluoro substituent can hinder or alter expected reaction pathways compared to non-fluorinated or para-substituted analogues. This can lead to lower reactivity or unexpected product formation, requiring bespoke reaction optimization.
Promising Avenues for Further Academic Research
The unique structure of this compound makes it a valuable target for academic research, with several promising directions for future exploration.
A major frontier in cyanamide chemistry is the use of transition metal catalysis to control reactivity. nih.gov Future research should focus on developing catalytic systems specifically tailored for fluorinated aryl cyanamides. There is significant potential in metal-catalyzed [2+2+2] cycloaddition reactions, where this compound could react with alkynes and other unsaturated partners to build complex, fluorinated heterocyclic scaffolds like pyridines and pyrimidines. nih.gov Catalysts based on iron, cobalt, nickel, and iridium have shown promise in these transformations with other cyanamides and could be adapted for this substrate class. nih.govresearchgate.netscribd.com Furthermore, the development of electrochemical methods, which can offer green and efficient pathways for cycloadditions, represents another innovative research direction. rsc.org
Computational chemistry offers a powerful tool to address the challenges of reactivity and selectivity. emerginginvestigators.org Density Functional Theory (DFT) calculations can be employed to:
Predict Reaction Pathways: Model potential energy surfaces for various reactions to predict the most likely products and identify potential side reactions.
Elucidate Mechanisms: Gain insight into the role of the ortho-fluoro substituent on transition state energies and reaction kinetics. For instance, computational studies on related fluorinated N-arylacetamides have successfully supported experimentally observed regiochemistry in electrophilic fluorination. researchgate.netresearchgate.net
Rational Catalyst Design: Simulate the interaction of this compound with different metal-ligand complexes to rationally design catalysts that can enhance reaction rates and control regioselectivity.
Analyze Electronic Structure: Quantify the impact of the fluorine atom on the charge distribution and frontier molecular orbitals of the molecule, thereby predicting its behavior in various chemical environments. emerginginvestigators.org
Beyond known reactivity patterns, there is a vast, unexplored chemical space for fluorinated aryl cyanamides. Future work could focus on:
Radical Chemistry: Investigating the participation of this compound in radical cascade reactions to construct polycyclic nitrogen-containing frameworks. ias.ac.in The unique electronic properties of the fluorinated ring could influence the stability and reactivity of radical intermediates.
N-CN Bond Cleavage: Exploring catalytic conditions for the selective cleavage of the N-CN bond, allowing the molecule to serve as a fluorinated aminating agent or a source of an electrophilic cyanide group, expanding its synthetic utility. researchgate.netnih.gov
Pharmacophore Synthesis: Using this compound as a building block for the synthesis of novel fluorinated analogues of biologically active molecules. The 2-aminobenzoxazole (B146116) and 2-aminobenzimidazole (B67599) moieties, for instance, are critical scaffolds in drug discovery and can be synthesized from precursors derived from cyanamides. organic-chemistry.org The introduction of a 2-fluorophenyl group could significantly modulate the pharmacological properties of these compounds.
By addressing the existing challenges and pursuing these promising research avenues, the scientific community can unlock the full synthetic potential of this compound and related fluorinated aryl cyanamides, paving the way for new materials and pharmacologically relevant molecules.
Q & A
Q. What spectroscopic methods are recommended to confirm the molecular structure of (2-Fluorophenyl)cyanamide?
- Methodological Answer : The compound can be characterized using 1H and 13C NMR spectroscopy to identify aromatic protons and carbons, including the fluorophenyl substituent. For example, the 13C NMR spectrum shows distinct signals for the cyanamide group (C≡N) at ~110–120 ppm and fluorine-substituted carbons in the aromatic ring. Infrared (IR) spectroscopy further confirms the presence of the cyanamide group via stretching vibrations at ~2150–2200 cm⁻¹ (C≡N) and N–H bonds at ~3300 cm⁻¹. These techniques should be combined with elemental analysis (CHNS) to verify the molecular formula (C7H5FN2) .
Q. How can synthetic purity be assessed for this compound?
- Methodological Answer : Purity can be determined using high-performance liquid chromatography (HPLC) with UV detection, calibrated against an analytical reference standard. Ensure solvent compatibility (e.g., DMF, DMSO, or ethanol) and validate the method using spiked samples. For advanced validation, mass spectrometry (MS) or X-ray crystallography (if crystalline) provides structural confirmation. Cross-reference spectral data (NMR, IR) with published benchmarks to rule out impurities like unreacted precursors or byproducts .
Advanced Research Questions
Q. How might this compound be utilized in catalytic or prebiotic reaction systems?
- Methodological Answer : Cyanamide derivatives are known to act as phosphate-activating agents in prebiotic chemistry. To test catalytic potential, design experiments using glyoxylate or urea analogs under controlled pH and temperature. Monitor reaction progress via 13C NMR to track cyanamide consumption and product formation (e.g., cyclic nucleotides). Include magnesium cations to stabilize intermediates, as seen in glyoxylate-cyanamide systems. Control experiments without cyanamide or metal ions will isolate its role in catalysis .
Q. What experimental approaches optimize this compound’s integration into porous materials (e.g., carbon nitrides)?
- Methodological Answer : To synthesize mesoporous graphitic carbon nitride (mpg-CN), vary the SiO2/cyanamide ratio during templating. Use diffuse reflectance spectroscopy (DRS) to analyze optical properties and correlate with pore-wall structure. For example, a SiO2/cyanamide ratio of 1.0 with 12 nm SiO2 particles enhances visible-light absorption. Post-synthesis, characterize porosity via BET surface area analysis and confirm cyanamide incorporation through X-ray photoelectron spectroscopy (XPS) .
Q. How do structural modifications (e.g., fluorophenyl substitution) influence cyanamide’s reactivity in organometallic complexes?
- Methodological Answer : Compare this compound with non-fluorinated analogs (e.g., phenyl cyanamide) in coordination chemistry studies. Use single-crystal X-ray diffraction to analyze bond lengths and angles, particularly the N–C≡N moiety’s geometry. Fluorine’s electron-withdrawing effect may alter ligand donor strength, impacting metal center redox states. Test reactivity in model reactions (e.g., catalytic oxidation) and monitor kinetics via UV-Vis or EPR spectroscopy .
Contradictions and Data Gaps
Q. How can conflicting reports on dose-dependent effects of cyanamide derivatives be resolved?
- Methodological Answer : In plant studies, hydrogen cyanamide’s efficacy varies with concentration (e.g., 1.25% vs. 3.5% in grapevines). To address contradictions, replicate experiments using randomized block designs with ≥6 replicates. Apply polynomial regression to model dose-response curves and identify optimal concentrations. Control variables like temperature, pH, and application timing. For this compound, adapt similar frameworks to study bioactivity or toxicity thresholds .
Toxicity and Safety in Research Settings
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for cyanamide derivatives, emphasizing proper ventilation, PPE (gloves, goggles), and spill containment. Store in sealed containers at –20°C to prevent degradation. In case of exposure, follow protocols for cyanamide poisoning: decontaminate with water, monitor for respiratory distress, and administer oxygen if needed. Workplace exposure studies highlight accidental ingestion or dermal contact as primary risks; implement rigorous lab training and emergency response plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
